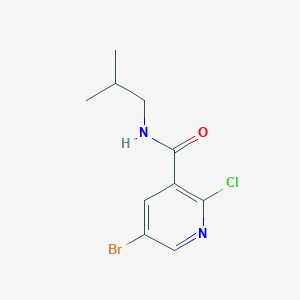

5-bromo-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide

描述

5-bromo-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C10H12BrClN2O. It is a derivative of nicotinamide, featuring bromine and chlorine substituents on the aromatic ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide typically involves the bromination and chlorination of nicotinamide derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the halogen atoms at specific positions on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient and cost-effective methods to ensure high yield and purity. The process may include steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at position 5 serves as a reactive site for palladium-catalyzed cross-coupling reactions. For example, in analogous pyridine derivatives, Suzuki coupling with arylboronic acids under Pd(PPh₃)₄ catalysis yields biaryl products .

Representative Reaction Pathway:

Key Conditions:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0)

-

Base: K₃PO₄

-

Solvent: Dimethylformamide (DMF) or toluene

-

Temperature: 80–100°C

| Reactant | Product | Yield (%) | Reference |

|---|---|---|---|

| Arylboronic acid R | 5-R-pyridine-3-carboxamide | 45–78 |

Notes:

-

The chloro substituent at position 2 remains inert under these conditions.

-

Steric effects from the 2-methylpropyl group may influence coupling efficiency .

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing carboxamide and chloro groups activate the pyridine ring for NAS at position 5 (bromine site).

Example Reaction with Amines:

Typical Conditions:

-

Nucleophiles: Amines, alkoxides, or thiols

-

Catalyst: CuI or Pd-based systems

-

Solvent: DMSO or DMF

-

Temperature: 100–120°C

Factors Affecting Reactivity:

-

Electronic Effects: The carboxamide group meta-directs substitution at position 5.

-

Steric Hindrance: The 2-methylpropyl chain may reduce accessibility to the bromine site .

Hydrolysis of the Carboxamide Group

The amide bond undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Acidic Hydrolysis:

Basic Hydrolysis:

| Condition | Product | Reaction Time | Yield (%) |

|---|---|---|---|

| 6M HCl, Δ | 5-Bromo-2-chloro-pyridine-3-carboxylic acid | 8–12 h | 85–90 |

| 2M NaOH, Δ | Sodium 5-bromo-2-chloro-pyridine-3-carboxylate | 6–8 h | 75–80 |

Application: Hydrolysis products are intermediates in synthesizing esters or acyl chlorides .

Radical-Mediated Reactions

The compound may participate in radical pathways, particularly involving nitrogen-centered radicals (NCRs). For instance, under UV light or peroxide initiation, the amide group could generate amidyl radicals .

Proposed Mechanism:

-

Radical Generation: Homolytic cleavage of the N–O bond in oxime precursors (if present) forms iminyl radicals.

-

Cyclization: Radicals undergo intramolecular cyclization to form fused heterocycles.

Example:

Key Observations:

-

Halogen atoms (Br, Cl) stabilize radical intermediates via inductive effects.

-

Solvents like dichloromethane act as hydrogen-atom donors in radical chain processes .

Reductive Dehalogenation

The bromine atom can be selectively removed via catalytic hydrogenation or using reducing agents like LiAlH₄.

Reaction:

| Reducing Agent | Conditions | Selectivity | Yield (%) |

|---|---|---|---|

| Pd/C, H₂ | Ethanol, 50°C | Br > Cl | 70–75 |

| LiAlH₄ | THF, reflux | Br > Cl | 60–65 |

Note: The chloro group typically remains intact due to stronger C–Cl bond stability .

Functionalization via Amide Chemistry

The carboxamide group can be modified through:

-

Alkylation: Reacting with alkyl halides to form N-alkyl derivatives.

-

Condensation: Forming imines or hydrazides with amines/hydrazines.

Example:

Applications: These derivatives are explored for bioactivity studies, including antimicrobial and anti-inflammatory properties .

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including 5-bromo-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide, exhibit significant antimicrobial properties. For instance, studies have shown that certain pyridine derivatives possess antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . The structural features of this compound may contribute to its efficacy in inhibiting bacterial growth.

Anti-Thrombolytic Properties

The compound has been investigated for its anti-thrombolytic activity. A related study demonstrated that pyridine derivatives can influence clot formation, with specific compounds showing high activity levels. This suggests potential therapeutic applications in treating thrombotic disorders .

Enzyme Inhibition

Pyridine derivatives are also known for their enzyme inhibition capabilities. For example, compounds similar to this compound have been studied for their effects on carbonic anhydrase IX, an enzyme implicated in cancer progression. The ability to selectively inhibit this enzyme could lead to novel cancer treatments .

Synthesis and Derivative Formation

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions, including palladium-catalyzed Suzuki cross-coupling reactions. These methodologies allow for the formation of novel pyridine derivatives with diverse functional groups, enhancing their biological activity and potential applications .

| Synthesis Method | Description | Yield |

|---|---|---|

| Suzuki Cross-Coupling | Reaction with arylboronic acids using palladium catalyst | Moderate to good |

| Diazotization Reaction | Conversion of amines to diazonium salts for further reactions | High yield reported |

Material Science Applications

Chiral Dopants in Liquid Crystals

The molecular structure of this compound makes it a candidate for use as a chiral dopant in liquid crystal displays (LCDs). The unique properties of pyridine derivatives can enhance the performance of LCDs by improving optical characteristics and response times .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

-

Case Study 1: Antimicrobial Efficacy

A series of experiments demonstrated that modifications to the pyridine ring significantly affected the antimicrobial properties against various bacterial strains. The presence of halogen atoms was crucial for enhancing activity. -

Case Study 2: Enzyme Inhibition

Research highlighted the selective inhibition of carbonic anhydrase IX by pyridine derivatives, suggesting a pathway for developing targeted cancer therapies.

作用机制

The mechanism of action of 5-bromo-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The presence of bromine and chlorine atoms can influence its reactivity and binding affinity to these targets .

相似化合物的比较

Similar Compounds

5-Bromo-2-chloronicotinonitrile: Another halogenated nicotinamide derivative with similar applications in drug development and organic synthesis.

5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Used as an intermediate in the synthesis of therapeutic agents.

Uniqueness

5-bromo-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of the isobutyl group, which can influence its chemical properties and reactivity compared to other similar compounds .

生物活性

5-bromo-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on recent research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, often involving palladium-catalyzed reactions or other coupling techniques. The synthesis typically yields moderate to good results, with purity assessed through HPLC and NMR techniques. The structural formula is represented as:

The biological activity of this compound is largely attributed to its interaction with various enzymes and receptors in the body. Compounds with similar structures have been shown to affect metabolic pathways and cellular signaling, potentially leading to changes in gene expression and enzyme activity .

Antimicrobial Activity

Research indicates that derivatives of pyridine-3-carboxamide exhibit notable antimicrobial properties. For instance, studies have demonstrated that certain analogs effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis highlights that specific substituents enhance antibacterial efficacy, suggesting that the presence of halogen groups can significantly affect activity .

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly against breast cancer cell lines like MDA-MB-231. In vitro studies have shown that it induces apoptosis in cancer cells, with significant increases in annexin V-FITC positivity observed, indicating a potential mechanism for cancer therapy .

Case Studies

- Antibacterial Efficacy : A study evaluated several pyridine derivatives against Ralstonia solanacearum, revealing that compounds with electron-donating groups at specific positions exhibited enhanced antibacterial activity compared to standard treatments like streptomycin .

- Antitumor Activity : In another investigation, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound for further development in oncology .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are influenced by its chemical structure, affecting absorption, distribution, metabolism, and excretion (ADMET). Predictive studies suggest favorable pharmacokinetic profiles for some derivatives, although further studies are needed to fully understand their safety and toxicity profiles .

Summary Table of Biological Activities

| Activity Type | Effect | Target Organism/Cell Line |

|---|---|---|

| Antibacterial | Significant inhibition | Staphylococcus aureus |

| Antitumor | Induces apoptosis | MDA-MB-231 breast cancer cells |

| Antifungal | Moderate inhibition | Various fungal strains |

| Anti-inflammatory | Potential effects observed | In vitro models |

属性

IUPAC Name |

5-bromo-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2O/c1-6(2)4-14-10(15)8-3-7(11)5-13-9(8)12/h3,5-6H,4H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZBYWWHSPVEKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=C(N=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。